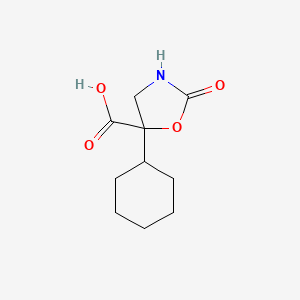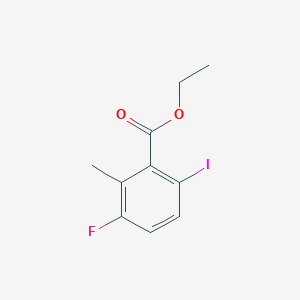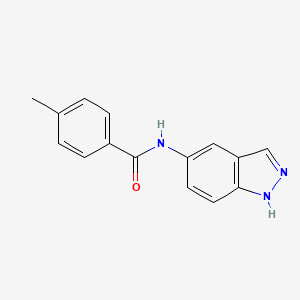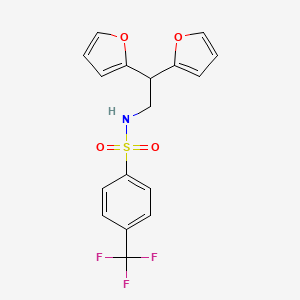
(2E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It may include studying the compound’s reactivity, stability, and the mechanisms of its reactions .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- (2E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been investigated for its potential as a corrosion inhibitor. A study found that similar compounds effectively inhibited the corrosion of mild steel in acidic environments, suggesting possible applications in industrial corrosion prevention (Baskar et al., 2012).
Photophysical Properties
- Research on derivatives of this compound has shown significant solvatochromic effects in their absorption and fluorescence spectra. These effects are attributed to intramolecular charge transfer interactions, indicating potential applications in photophysical research and material science (Kumari et al., 2017).
Non-linear Optical Properties
- Studies have also explored the non-linear optical properties of similar chalcone compounds. These compounds demonstrated significant non-linear responses, suggesting potential applications in the field of photonics and laser technology (Singh et al., 2012).
Anticancer Activity
- In the field of medicinal chemistry, certain chalcone derivatives have been examined for their potential as chemotherapeutics against breast cancer. Studies indicate that specific derivatives show significant anti-cancer activity, highlighting a promising area for further research in cancer treatment (Singh et al., 2016).
Molecular Structure Analysis
- The crystal structure and molecular geometry of chalcone derivatives have been extensively studied. This research provides valuable insights into the intermolecular interactions and stability of these compounds, which is crucial for their potential application in material science and drug design (Butcher et al., 2007).
Antioxidant Activity
- Some studies have focused on the antioxidant activity of chalcone derivatives. These compounds have shown promise in scavenging free radicals, suggesting potential applications in the development of antioxidant therapies (Sulpizio et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c17-14-7-5-12(6-8-14)15(18)9-4-11-2-1-3-13(10-11)16(19)20/h1-10,17H/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQHZANXMKJOBP-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2584548.png)

![1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2584552.png)
![6-Chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2584553.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2584554.png)


![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2584557.png)

![1-[4-(4-{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B2584561.png)
![8-chloro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2584566.png)
![4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid](/img/structure/B2584568.png)
